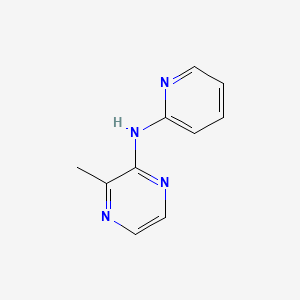

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine

Description

Properties

IUPAC Name |

3-methyl-N-pyridin-2-ylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c1-8-10(13-7-6-11-8)14-9-4-2-3-5-12-9/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUPPZZAVSNDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-aminopyridine with a suitable pyrazine derivative under controlled conditions. For instance, the reaction of 2-aminopyridine with 3-methylpyrazine-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like halides, thiols, or amines.

Major Products Formed

Oxidation: Oxidized derivatives of the pyrazine ring.

Reduction: Reduced forms of the pyrazine ring.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Key Research Findings

Synthetic Challenges : Low yields in triazole/thiadiazole derivatives indicate a need for optimized catalysts or alternative routes (e.g., microwave-assisted synthesis) .

Activity-Structure Relationships :

- Thiadiazole cores enhance macrofilaricidal activity .

- Piperidine spacers improve solubility and bioavailability .

Target Selectivity : Pyridin-2-yl-pyrazin-2-amine derivatives show selectivity for CHK1 over related kinases, attributed to the planar biaryl system .

Biological Activity

3-methyl-N-(pyridin-2-yl)pyrazin-2-amine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methyl group and a pyridine moiety, which contributes to its distinct chemical behavior. Its molecular formula is C_10H_10N_4, and it possesses a molecular weight of 198.22 g/mol. The specific substitution pattern enhances its interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial and Anticancer Properties

Research has indicated that 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. It has been evaluated in vitro against several cancer cell lines, showing promise in targeting specific pathways involved in tumor growth.

The biological activity of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism, such as cyclin-dependent kinases (CDKs). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

- Interaction with Receptors : It may interact with various receptors, modulating signaling pathways critical for cell survival and proliferation.

- CYP450 Interaction : Studies indicate that the compound exhibits moderate inhibition of certain cytochrome P450 enzymes, which are crucial for drug metabolism. This property could influence the pharmacokinetics of co-administered drugs.

Table 1: Biological Activity Profile of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial | MIC (µg/mL) | 16 (against E. coli) | |

| Anticancer | Cell Viability Assay | IC50 = 5 µM (A549) | |

| CYP450 Inhibition | IC50 (µM) | CYP3A4: 1.6 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine and pyrazine rings can significantly impact biological activity. For instance:

- Substituting different groups at the 3-position of the pyrazine ring generally enhances potency against certain cancer cell lines.

- Alterations in the nitrogen positions within the pyrazine ring modify enzyme inhibition profiles, affecting both efficacy and safety profiles.

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine:

- Solubility : The compound exhibits moderate aqueous solubility, which is crucial for oral bioavailability.

- Metabolic Stability : Initial investigations suggest that while it undergoes metabolic transformations via CYP450 enzymes, modifications can enhance its stability and reduce potential drug-drug interactions.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-N-(pyridin-2-yl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyrazin-2-amine derivatives with substituted pyridines. Key steps include:

- Catalytic Cross-Coupling : Use palladium or copper catalysts in solvents like DMF or toluene under inert atmospheres (e.g., nitrogen) .

- Substituent Introduction : Methyl groups can be introduced via alkylation or nucleophilic substitution. Chlorination with thionyl chloride (SOCl₂) at reflux improves yield in related pyrazine derivatives .

- Purification : Column chromatography (e.g., Biotage® systems) or recrystallization is critical for isolating pure products, though side reactions may require iterative optimization .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals.

- Data Collection : Employ synchrotron sources for high-resolution data. Programs like SHELXL refine small-molecule structures, while SHELXE handles phase problems in twinned crystals .

- Validation : Compare bond lengths and angles with similar pyrazine-pyridine hybrids (e.g., mean C–C bond length ≈ 1.38 Å) .

Q. What factors influence the reactivity of the pyrazine and pyridine rings in this compound?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., chlorine) on pyrazine increase electrophilicity at the amine site, facilitating nucleophilic substitutions .

- Steric Hindrance : Methyl groups at the 3-position may slow reactions at adjacent positions. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution .

- Solvent Effects : Polar aprotic solvents enhance solubility and stabilize transition states in cross-coupling reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace methyl with piperidine or pyrrolidine) to assess solubility and target binding .

- Bioassays : Test kinase inhibition (e.g., p38 MAP kinase) using in vitro enzymatic assays and compare IC₅₀ values with reference inhibitors .

- Data Analysis : Use multivariate regression to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. What experimental strategies identify molecular targets (e.g., enzymes or receptors) for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Kinase Profiling : Screen against panels of kinases (e.g., 100+ kinases) to identify inhibition patterns. For example, pyrido[2,3-b]pyrazines show selective p38 MAP kinase inhibition .

- Cellular Assays : Measure downstream signaling markers (e.g., phosphorylated proteins) to confirm target engagement .

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity or synthesis yields)?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and validate analytical methods (HPLC, NMR).

- Byproduct Analysis : Use LC-MS to identify impurities; adjust protecting groups or reaction times to minimize side products .

- Statistical Validation : Apply ANOVA to compare biological replicates and ensure significance thresholds (p < 0.05) .

Q. What advanced techniques resolve crystallographic challenges (e.g., twinning or low-resolution data)?

- Methodological Answer :

- Twinning Correction : Use SHELXL’s TWIN command to refine data from twinned crystals. High-resolution data (>1.0 Å) improves model accuracy .

- Synchrotron Radiation : Access high-flux X-ray sources to enhance weak diffraction patterns.

- Density Functional Theory (DFT) : Validate uncertain electron density regions (e.g., disordered solvent) by comparing calculated and observed structures .

Q. How can in silico modeling predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., p38 MAP kinase). Prioritize poses with hydrogen bonds to hinge regions (e.g., Met109) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and calculate free-energy landscapes (MM/PBSA) .

- Pharmacophore Mapping : Align with known inhibitors to identify critical interactions (e.g., π-π stacking with Phe169) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.